An In-depth Technical Guide to the Structure and Stereochemistry of alpha-d-Xylofuranose
An In-depth Technical Guide to the Structure and Stereochemistry of alpha-d-Xylofuranose
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the nuanced structural and stereochemical properties of monosaccharides is paramount. This guide provides a detailed examination of alpha-d-Xylofuranose, a five-membered ring form of the pentose (B10789219) sugar D-xylose. While less common than its pyranose counterpart, the furanose form plays a crucial role in the structure of various biologically important molecules and serves as a key synthetic intermediate.
Molecular Structure and Stereochemistry
Alpha-d-Xylofuranose is a pentose sugar with the chemical formula C5H10O5. Its structure consists of a central five-membered tetrahydrofuran (B95107) ring, correctly referred to as an oxolane ring, comprising four carbon atoms and one oxygen atom. The "d" designation indicates the chirality of the stereocenter furthest from the anomeric carbon (C4), which has the same configuration as d-glyceraldehyde. The "alpha" anomer specifies that the hydroxyl group attached to the anomeric carbon (C1) is oriented on the opposite face of the ring from the C4 substituent (-CH2OH).
The systematic IUPAC name for alpha-d-Xylofuranose is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at each chiral center is crucial for its biological activity and chemical reactivity:
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C1 (anomeric carbon): The alpha configuration places the hydroxyl group in a pseudo-axial orientation.
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C2: The hydroxyl group is in a trans relationship to the C1 hydroxyl group.
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C3: The hydroxyl group is in a cis relationship to the C2 hydroxyl group.
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C4: The hydroxymethyl group is oriented to define the "d" configuration.
The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. For furanoses, a two-state model considering the north (C3'-endo) and south (C2'-endo) puckers is often used for conformational analysis.
Quantitative Structural Data
| Parameter | Value (Angstroms/Degrees) |
| Bond Lengths | |
| C1-O4 | ~1.43 Å |
| C1-C2 | ~1.53 Å |
| C2-C3 | ~1.53 Å |
| C3-C4 | ~1.53 Å |
| C4-O4 | ~1.43 Å |
| C1-O1 | ~1.41 Å |
| C2-O2 | ~1.42 Å |
| C3-O3 | ~1.42 Å |
| C4-C5 | ~1.52 Å |
| C5-O5 | ~1.42 Å |
| Bond Angles | |
| ∠ O4-C1-C2 | ~106° |
| ∠ C1-C2-C3 | ~103° |
| ∠ C2-C3-C4 | ~103° |
| ∠ C3-C4-O4 | ~106° |
| ∠ C4-O4-C1 | ~109° |
| Torsional Angles | Variable depending on ring pucker |
Note: These are generalized values and can vary based on the specific conformation and crystalline environment.
Experimental Protocols for Structural Elucidation
The determination of the structure and stereochemistry of alpha-d-Xylofuranose relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For carbohydrates like alpha-d-Xylofuranose, a combination of 1D and 2D NMR experiments is employed.
Detailed Protocol for NMR Analysis:
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Sample Preparation:
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Dissolve 5-10 mg of purified alpha-d-Xylofuranose in 0.5 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is a common choice for its ability to exchange with hydroxyl protons, simplifying the spectrum.
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Transfer the solution to a 5 mm NMR tube.
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1D ¹H NMR Acquisition:
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Acquire a standard 1D proton NMR spectrum. This will provide initial information on the chemical shifts and coupling constants of the ring protons. The anomeric proton (H1) typically resonates at a distinct downfield chemical shift.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons on adjacent carbons). Starting from the anomeric proton signal, one can "walk" around the furanose ring, assigning the signals for H2, H3, and H4.
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TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. This is useful for confirming assignments made from the COSY spectrum.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals (C1-C5).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is useful for confirming the overall connectivity of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For alpha-d-Xylofuranose, NOEs between H1 and H2, and between other non-adjacent protons, can help to confirm the alpha anomeric configuration and determine the preferred ring pucker.
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Data Analysis:
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Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
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Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons.
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Measure the chemical shifts (in ppm) and coupling constants (in Hz) for all signals. The magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles between adjacent protons and thus the ring conformation.
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Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to determine the spatial proximity of protons.
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X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, yielding precise bond lengths, bond angles, and conformational information.
Detailed Protocol for X-ray Crystallography:
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Crystallization:
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This is often the most challenging step. A highly purified sample of alpha-d-Xylofuranose is required.
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Screen a variety of crystallization conditions, including different solvents (e.g., water, ethanol, acetone), precipitants (e.g., isopropanol, diethyl ether), temperatures, and concentrations.
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Vapor diffusion (hanging drop or sitting drop) is a common method for growing single crystals of carbohydrates.
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Data Collection:
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Select a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions) and mount it on a goniometer.
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Cool the crystal to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage.
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Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem to generate an initial electron density map. For small molecules like alpha-d-Xylofuranose, direct methods are typically successful.
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Build an atomic model into the electron density map.
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Refine the model against the experimental data to improve the fit and obtain the final structure with high accuracy.
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Data Analysis:
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Analyze the final structure to determine precise bond lengths, bond angles, torsional angles, and the conformation of the furanose ring.
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The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).
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Biological and Synthetic Relevance
While D-xylose is more commonly found in the pyranose form in nature, the furanose form is a key component of some natural products and a versatile intermediate in organic synthesis.
D-Xylose Metabolism
In some microorganisms, such as the freshwater bacterium Caulobacter crescentus, D-xylose is metabolized through a specific pathway. This pathway involves the oxidation of D-xylose to D-xylonolactone, which is then further metabolized. The initial steps of this pathway are depicted below.
Synthetic Chemistry Workflow
Protected derivatives of alpha-d-Xylofuranose are valuable building blocks in the synthesis of more complex carbohydrates and nucleoside analogues. A common synthetic strategy involves the protection of the hydroxyl groups to allow for regioselective reactions. The following diagram illustrates a general workflow for the synthesis of a glycoside from a protected xylofuranose (B8766934) donor.
Conclusion
Alpha-d-Xylofuranose, while often overshadowed by its pyranose isomer, possesses a rich and complex stereochemistry that is fundamental to its role in both biological systems and chemical synthesis. A thorough understanding of its structure, conformational dynamics, and the experimental techniques used for its characterization is essential for researchers and professionals working in the fields of glycobiology, medicinal chemistry, and drug development. The detailed protocols and structural information provided in this guide serve as a valuable resource for the continued exploration and utilization of this important monosaccharide.
